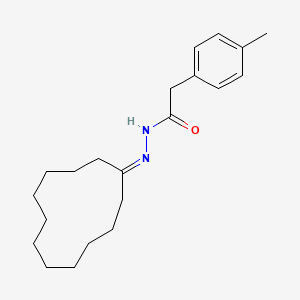![molecular formula C24H16Br3N3O6 B11560471 2-[(E)-(2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-bromobenzoate (non-preferred name)](/img/structure/B11560471.png)
2-[(E)-(2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-bromobenzoate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-bromobenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms and a benzodioxole moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-bromobenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1,3-benzodioxole and 2-bromobenzoic acid derivatives. These intermediates undergo various reactions, including acylation, bromination, and condensation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(E)-(2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-bromobenzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: A simpler compound with a similar brominated benzoate structure.
1,3-benzodioxole derivatives: Compounds containing the benzodioxole moiety, which share some structural similarities.
Uniqueness
2-[(E)-(2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-bromobenzoate is unique due to its combination of multiple bromine atoms, benzodioxole moiety, and hydrazinylidene linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H16Br3N3O6 |
|---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
[2-[(E)-[[2-(1,3-benzodioxole-5-carbonylamino)acetyl]hydrazinylidene]methyl]-4,6-dibromophenyl] 2-bromobenzoate |
InChI |
InChI=1S/C24H16Br3N3O6/c25-15-7-14(22(18(27)9-15)36-24(33)16-3-1-2-4-17(16)26)10-29-30-21(31)11-28-23(32)13-5-6-19-20(8-13)35-12-34-19/h1-10H,11-12H2,(H,28,32)(H,30,31)/b29-10+ |
InChI Key |
MYYZDLKRMDZRMC-VYVUJPJFSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B11560390.png)
![Ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11560397.png)
![1-[4-(Decyloxy)phenyl]-3-[2-(naphthalen-1-yloxy)ethyl]urea](/img/structure/B11560400.png)
![3,4-Dimethoxy-N-({N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11560402.png)
![2-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11560403.png)
![4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11560407.png)
![4-[(E)-[(3-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11560412.png)
![1-[4-(Decyloxy)phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B11560414.png)
![N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-1-amine](/img/structure/B11560418.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11560423.png)
![2-chloro-4,5-difluoro-N-{3-[(5-nitroquinolin-8-yl)amino]propyl}benzamide](/img/structure/B11560426.png)
![{2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11560433.png)

![(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B11560437.png)
